molecular formula C40H53N3O8 B12766136 Noa-Thr-CVD-Ahi CAS No. 146363-86-2

Noa-Thr-CVD-Ahi

Cat. No.: B12766136
CAS No.: 146363-86-2
M. Wt: 703.9 g/mol
InChI Key: UVEGMWQZKXTZMO-GEKCKTPHSA-N
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Description

Noa-Thr-CVD-Ahi is a complex organic compound with the molecular formula C40H53N3O8. It consists of 40 carbon atoms, 53 hydrogen atoms, 3 nitrogen atoms, and 8 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noa-Thr-CVD-Ahi typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: This involves the assembly of the main carbon skeleton through reactions such as aldol condensation or Michael addition.

    Functional Group Modifications: Introduction of functional groups like hydroxyl, amino, and carboxyl groups through reactions such as esterification, amidation, and oxidation.

    Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

Noa-Thr-CVD-Ahi undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with others, such as halogenation using reagents like thionyl chloride or bromine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, bromine.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Noa-Thr-CVD-Ahi has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Noa-Thr-CVD-Ahi exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for a wide range of applications, from basic research to industrial processes.

Properties

CAS No.

146363-86-2

Molecular Formula

C40H53N3O8

Molecular Weight

703.9 g/mol

IUPAC Name

(2R,3R,4R)-6-cyclohexyl-3,4-dihydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-2-propan-2-ylhexanamide

InChI

InChI=1S/C40H53N3O8/c1-23(2)34(39(49)43-36-29-18-10-8-15-27(29)21-31(36)45)38(48)37(47)30(20-25-12-5-4-6-13-25)41-40(50)35(24(3)44)42-33(46)22-51-32-19-11-16-26-14-7-9-17-28(26)32/h7-11,14-19,23-25,30-31,34-38,44-45,47-48H,4-6,12-13,20-22H2,1-3H3,(H,41,50)(H,42,46)(H,43,49)/t24?,30?,31-,34-,35+,36?,37-,38-/m1/s1

InChI Key

UVEGMWQZKXTZMO-GEKCKTPHSA-N

Isomeric SMILES

CC(C)[C@H]([C@H]([C@@H](C(CC1CCCCC1)NC(=O)[C@H](C(C)O)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4[C@@H](CC5=CC=CC=C45)O

Canonical SMILES

CC(C)C(C(C(C(CC1CCCCC1)NC(=O)C(C(C)O)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4C(CC5=CC=CC=C45)O

Origin of Product

United States

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